molecular formula C8H9ClFNO B3049420 (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride CAS No. 2055848-82-1

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

Cat. No.: B3049420
CAS No.: 2055848-82-1
M. Wt: 189.61
InChI Key: VHYXHRIELICKPA-FJXQXJEOSA-N
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Description

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS: 2055848-82-1) is a chiral benzofuran derivative with a fluorine substituent at the 5-position of the aromatic ring and an amine group at the 3-position of the dihydrobenzofuran scaffold. Its molecular formula is C₈H₉ClFNO, with a molecular weight of 189.61 g/mol . The compound exhibits a single stereocenter at the 3R configuration, which may influence its pharmacological and physicochemical properties. It is commonly utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules targeting neurological and oncological pathways .

Properties

IUPAC Name

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYXHRIELICKPA-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=C(O1)C=CC(=C2)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055848-82-1
Record name 3-Benzofuranamine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055848-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common method involves the fluorination of a benzofuran derivative followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting the amine to an amide.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and amine group play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride with key analogues, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 5-F, 3R configuration C₈H₉ClFNO 189.61 High chiral purity (95–97%); used in CNS drug discovery
(3R)-5-(Trifluoromethyl)-2,3-dihydro-1-benzofuran-3-amine hydrochloride 5-CF₃, 3R configuration C₉H₉ClF₃NO 239.62 Enhanced lipophilicity due to CF₃ group; potential for improved blood-brain barrier penetration
5-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 5-Cl, no stereocenter specified C₈H₉Cl₂NO 204.06 Lower molecular weight; used in antimicrobial agent synthesis
6,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 6,7-diCl C₈H₇Cl₂NO 220.05 Increased steric hindrance; may reduce metabolic stability
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride 7-F, S configuration C₈H₉ClFNO 189.61 Enantiomeric differences may alter receptor binding affinity
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride 5-Br, 6-F C₈H₇BrClFNO 290.51 Halogen-rich structure; potential use in radiopharmaceuticals

Physicochemical and Pharmacological Differences

Lipophilicity and Solubility
  • The trifluoromethyl analogue (C₉H₉ClF₃NO) exhibits higher lipophilicity (logP ≈ 2.1) compared to the 5-fluoro derivative (logP ≈ 1.5), which may enhance membrane permeability but reduce aqueous solubility .
Stereochemical Impact
  • The (S)-7-fluoro enantiomer (CAS: N/A) demonstrates distinct NMR spectral shifts compared to the (3R)-5-fluoro compound, suggesting differential interactions in chiral environments . Enantiomeric purity is critical for target selectivity in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Reactant of Route 2
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(3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

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